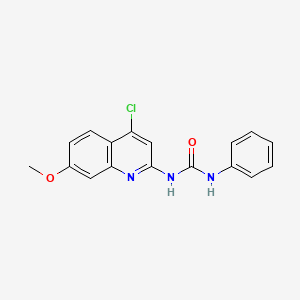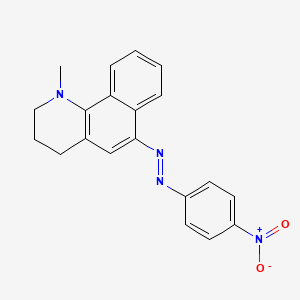
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydrobenzo(H)quinoline and 4-nitroaniline. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
化学反応の分析
Types of Reactions
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline is not well-documented. compounds with similar structures often interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrophenylazo group can participate in electron transfer processes, potentially affecting cellular redox states and enzyme activities .
類似化合物との比較
Similar Compounds
1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline: A reduced form of the original compound with an amino group instead of a nitro group.
1-Methyl-6-(4-chlorophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline: A halogenated derivative with a chlorine atom.
Uniqueness
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline is unique due to its specific combination of a nitrophenylazo group and a tetrahydrobenzo(H)quinoline core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
200394-31-6 |
|---|---|
分子式 |
C20H18N4O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C20H18N4O2/c1-23-12-4-5-14-13-19(17-6-2-3-7-18(17)20(14)23)22-21-15-8-10-16(11-9-15)24(25)26/h2-3,6-11,13H,4-5,12H2,1H3 |
InChIキー |
AZYYORKCMWPVMN-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


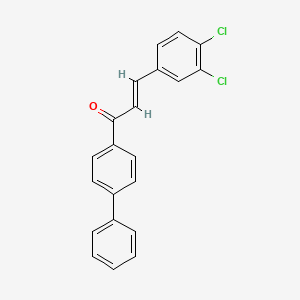
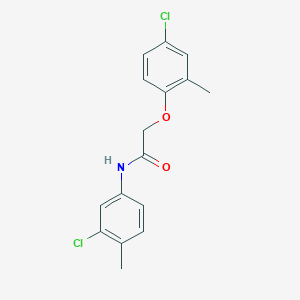
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)

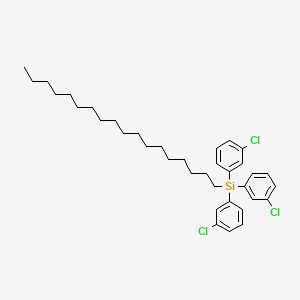
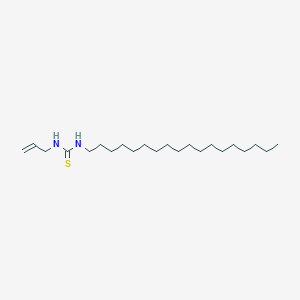

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
